molecular formula C11H20O3 B8388228 6,6-Diethoxy-2-methyl-hex-4-yn-3-ol

6,6-Diethoxy-2-methyl-hex-4-yn-3-ol

Cat. No. B8388228
M. Wt: 200.27 g/mol
InChI Key: TUVBTXGXFNNMEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08404859B2

Procedure details

6,6-Diethoxy-2-methyl-hex-4-yn-3-ol (3.18 g, 18.46 mmol) was dissolved in dichloromethane (100 ml) and treated with activated MnO2 (30 g) at rt for 15 h. The reaction mixture was filtered through a plug of celite and Na2SO4. The filtrated was concentrated under reduced pressure and purified by flash chromatography with 0-15% EtOAc in hexane to afford the desired product (1.32 g, 36% yield).
Quantity
3.18 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
30 g
Type
catalyst
Reaction Step Two
Yield
36%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][CH:4]([O:12][CH2:13][CH3:14])[C:5]#[C:6][CH:7]([OH:11])[CH:8]([CH3:10])[CH3:9])[CH3:2]>ClCCl.O=[Mn]=O>[CH2:13]([O:12][CH:4]([O:3][CH2:1][CH3:2])[C:5]#[C:6][C:7](=[O:11])[CH:8]([CH3:9])[CH3:10])[CH3:14]

Inputs

Step One
Name
Quantity
3.18 g
Type
reactant
Smiles
C(C)OC(C#CC(C(C)C)O)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
30 g
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a plug of celite and Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
The filtrated was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography with 0-15% EtOAc in hexane

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C#CC(C(C)C)=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.32 g
YIELD: PERCENTYIELD 36%
YIELD: CALCULATEDPERCENTYIELD 36.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.